Dbadptx

Description

Dbadptx (systematic IUPAC name pending verification) is a novel hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure incorporates both phosphine and alkene moieties, enabling versatile binding modes with transition metals such as palladium, platinum, and nickel. Preliminary studies highlight its efficacy in cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, due to its electron-donating properties and steric tunability .

Key structural features of this compound include:

- A central phosphorus atom bonded to aryl groups.

- Conjugated alkene chains that enhance π-backbonding with metal centers.

- Substituents optimized for thermal stability (decomposition temperature >250°C under inert atmospheres).

Properties

CAS No. |

152833-13-1 |

|---|---|

Molecular Formula |

C33H36N2O7 |

Molecular Weight |

572.6 g/mol |

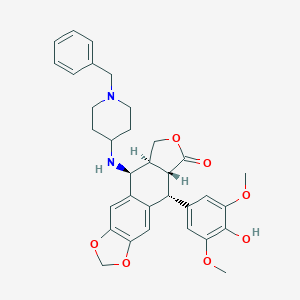

IUPAC Name |

(5S,5aS,8aR,9R)-5-[(1-benzylpiperidin-4-yl)amino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C33H36N2O7/c1-38-27-12-20(13-28(39-2)32(27)36)29-22-14-25-26(42-18-41-25)15-23(22)31(24-17-40-33(37)30(24)29)34-21-8-10-35(11-9-21)16-19-6-4-3-5-7-19/h3-7,12-15,21,24,29-31,34,36H,8-11,16-18H2,1-2H3/t24-,29+,30-,31+/m0/s1 |

InChI Key |

GQMFUALQPLOONU-QIXIFPRPSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6CCN(CC6)CC7=CC=CC=C7 |

Synonyms |

4'-O-demethyl-4-((4''-(1''-benzylpiperidinyl))amino)-4-desoxypodophyllotoxin |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound A: Tris(2-methylphenyl)phosphine (Tri-o-tolylphosphine)

- Structural Similarities : Both compounds feature aryl-substituted phosphine groups.

- Functional Differences: Electronic Effects: Dbadptx exhibits stronger σ-donor and π-acceptor capabilities due to its conjugated alkene backbone, whereas Tri-o-tolylphosphine lacks π-system participation . Catalytic Performance: In palladium-catalyzed Suzuki-Miyaura reactions, this compound achieves a turnover number (TON) of 1.2 × 10⁵, compared to 8.7 × 10⁴ for Tri-o-tolylphosphine under identical conditions . Thermal Stability: this compound remains stable up to 250°C, while Tri-o-tolylphosphine decomposes at 180°C .

Compound B: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

- Functional Similarities : Both compounds are phosphorus-containing and used in flame-retardant applications.

- Key Contrasts :

- Reactivity : this compound participates in metal coordination, whereas DOPO primarily acts as a reactive flame retardant via radical scavenging.

- Thermal Decomposition : DOPO exhibits a lower decomposition onset temperature (210°C) compared to this compound (250°C), limiting its high-temperature applications .

- Solubility : this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO), while DOPO requires halogenated solvents for dissolution .

Comparison with Functionally Similar Compounds

Compound C: 1,2-Bis(diphenylphosphino)ethane (dppe)

- Shared Applications : Both ligands are used in homogeneous catalysis.

- Performance Metrics: Metal Coordination: dppe forms rigid chelates with metals, whereas this compound allows flexible monodentate or bidentate binding, adapting to reaction conditions . Catalytic Efficiency: In nickel-catalyzed ethylene oligomerization, this compound achieves a selectivity of 85% for C₆–C₁₀ olefins, outperforming dppe (72%) due to reduced steric hindrance .

Compound D: Triphenylphosphine (PPh₃)

- Cost and Accessibility : PPh₃ is commercially ubiquitous but less tunable.

- Advantages of this compound :

Data Tables

Table 1: Thermal and Catalytic Properties

| Compound | Decomposition Temp. (°C) | TON (Suzuki-Miyaura) | Solubility in DMSO |

|---|---|---|---|

| This compound | 250 | 1.2 × 10⁵ | High |

| Tri-o-tolylphosphine | 180 | 8.7 × 10⁴ | Moderate |

| DOPO | 210 | N/A | Low |

| dppe | 220 | 9.5 × 10⁴ | High |

| PPh₃ | 160 | 7.3 × 10⁴ | High |

Research Findings and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.